molecular formula C6H11BrO B2749634 4-(2-Bromoethoxy)but-1-ene CAS No. 1092285-48-7

4-(2-Bromoethoxy)but-1-ene

Cat. No.: B2749634
CAS No.: 1092285-48-7
M. Wt: 179.057
InChI Key: YTPMUVIEWCXYFM-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)but-1-ene is an organic compound with the molecular formula C6H11BrO It is a brominated ether that features both an alkene and a bromoethoxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Bromoethoxy)but-1-ene can be synthesized through the reaction of 4-hydroxybut-1-ene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The general reaction scheme is as follows:

4-Hydroxybut-1-ene+2-BromoethanolK2CO3,CH2Cl2This compound\text{4-Hydroxybut-1-ene} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_2\text{Cl}_2} \text{this compound} 4-Hydroxybut-1-ene+2-BromoethanolK2​CO3​,CH2​Cl2​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)but-1-ene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The alkene group can be oxidized to form epoxides or diols.

    Addition Reactions: The alkene group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Addition Reactions: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen bromide), or other electrophiles in the presence of catalysts.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of epoxides or diols.

    Addition Reactions: Formation of dibromo compounds or haloalkanes.

Scientific Research Applications

4-(2-Bromoethoxy)but-1-ene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functionalized polymers and materials.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)but-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the alkene group can undergo addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethoxy)but-1-ene: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Iodoethoxy)but-1-ene: Similar structure but with an iodine atom instead of bromine.

    4-(2-Fluoroethoxy)but-1-ene: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

4-(2-Bromoethoxy)but-1-ene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties also influence the compound’s reactivity and stability.

Properties

IUPAC Name

4-(2-bromoethoxy)but-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-2-3-5-8-6-4-7/h2H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPMUVIEWCXYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092285-48-7
Record name 4-(2-bromoethoxy)but-1-ene
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